6-(4-Methoxyphenyl)pyran-2-one
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Overview
Description
6-(4-Methoxyphenyl)pyran-2-one is an organic compound belonging to the pyranone family Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone functional group The compound’s structure includes a methoxyphenyl group attached to the sixth position of the pyran-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)pyran-2-one typically involves the cyclization of suitable precursors. One common method is the base-mediated cyclization of ethyl 3,5-dioxo-5-phenylpentanoate. This reaction is carried out by refluxing the precursor with a base such as 1,8-diazabicyclo[5.4.0]undecan-7-ene (DBU) in benzene overnight . The product is then methylated to introduce the methoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group or other parts of the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
6-(4-Methoxyphenyl)pyran-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)pyran-2-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-phenyl-2H-pyran-2-one: Similar structure but lacks the methoxy group on the phenyl ring.
4-Hydroxy-6-methyl-2H-pyran-2-one: Contains a hydroxy group instead of a methoxy group.
4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one: A more complex derivative with additional methoxy and phenethyl groups.
Uniqueness
6-(4-Methoxyphenyl)pyran-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group on the phenyl ring can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10O3 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)pyran-2-one |
InChI |
InChI=1S/C12H10O3/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(13)15-11/h2-8H,1H3 |
InChI Key |
KXFKLCMMRXYWQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=O)O2 |
Origin of Product |
United States |
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